RuCl2[(S)-xylbinap][(S)-daipen]
Description
Overview of Chiral Ruthenium-Diphosphine-Diamine Complexes as Asymmetric Hydrogenation Catalysts
Chiral ruthenium-diphosphine-diamine complexes are a class of catalysts renowned for their ability to facilitate asymmetric hydrogenation reactions. wikipedia.orgacs.org These reactions involve the addition of hydrogen to a substrate in a way that selectively produces one of two possible enantiomers—mirror-image molecules that are not superimposable. This selectivity is critical in the synthesis of many pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
The general structure of these catalysts consists of a central ruthenium atom coordinated to a chiral diphosphine ligand and a chiral diamine ligand. google.com The combination of these chiral ligands creates a highly specific three-dimensional environment around the metal center, which dictates the stereochemical outcome of the hydrogenation reaction. epfl.ch The diphosphine ligand, often a biaryl phosphine (B1218219) like BINAP, provides a rigid chiral backbone, while the diamine ligand plays a crucial role in the catalytic cycle, often participating in the activation of the substrate and the transfer of hydrogen. epfl.chresearchgate.net These complexes are particularly effective for the hydrogenation of ketones and aldehydes. wikipedia.orgepfl.ch
The catalytic cycle is generally understood to involve the formation of a ruthenium hydride species, which then coordinates to the carbonyl group of the substrate. researchgate.netnih.gov The transfer of hydride from the ruthenium to the carbonyl carbon and a proton from the diamine ligand to the carbonyl oxygen results in the formation of the chiral alcohol product. The specific chirality of the diphosphine and diamine ligands determines which face of the substrate is preferentially attacked, leading to high enantiomeric excesses of the desired product.
Historical Development and Significance of RuCl2[(S)-xylbinap][(S)-daipen] in Enantioselective Synthesis
The development of RuCl2[(S)-xylbinap][(S)-daipen] is rooted in the broader advancements in asymmetric catalysis, particularly the work of Ryoji Noyori, who was awarded the Nobel Prize in Chemistry in 2001 for his contributions to asymmetric hydrogenation. wikipedia.orgslideshare.net Noyori's research demonstrated the remarkable efficiency of ruthenium complexes containing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands for the asymmetric hydrogenation of a wide range of substrates. slideshare.netorgsyn.org
The introduction of diamine ligands to the ruthenium-diphosphine system by Noyori and his coworkers in the mid-1990s represented a significant breakthrough, particularly for the hydrogenation of simple ketones. epfl.chnih.gov These second-generation catalysts, with the general formula RuCl2(diphosphine)(diamine), exhibited much higher activity and enantioselectivity for these challenging substrates. epfl.ch
The specific complex, RuCl2[(S)-xylbinap][(S)-daipen], emerged from efforts to fine-tune the steric and electronic properties of the ligands to optimize catalyst performance for a broader scope of substrates. acs.org The use of XylBINAP, a derivative of BINAP with xylyl groups on the phosphorus atoms, and DAIPEN (1,1-dianisyl-2-isopropyl-1,2-ethanediamine), a chiral diamine, proved to be a highly effective combination. acs.orgsigmaaldrich.com Research published in 1998 by Ohkuma et al. highlighted the wide applicability of RuCl2(xylbinap)(1,2-diamine) precatalysts, including the DAIPEN variant, for the asymmetric hydrogenation of various alkenyl, cyclopropyl (B3062369), and aryl ketones with high enantioselectivity. tcichemicals.comacs.org This catalyst has since become a valuable tool in organic synthesis, enabling the efficient production of a variety of chiral alcohols which are important intermediates for pharmaceuticals and other biologically active molecules. chemimpex.comchemimpex.com
Structural Context of the XylBINAP and DAIPEN Ligands within the Ruthenium(II) Complex
The high efficiency and selectivity of the RuCl2[(S)-xylbinap][(S)-daipen] catalyst are a direct consequence of the specific structural features of its ligands and their coordination to the ruthenium(II) center. epfl.ch
XylBINAP Ligand: (S)-XylBINAP, or (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl, is a chiral atropisomeric diphosphine ligand. Its chirality arises from the restricted rotation around the C1-C1' bond of the binaphthyl backbone. This C2-symmetric ligand coordinates to the ruthenium atom through its two phosphorus atoms, creating a rigid and well-defined chiral environment. wikipedia.org The bulky 3,5-xylyl groups on the phosphorus atoms extend the chiral influence and create specific steric interactions that play a crucial role in discriminating between the two faces of the prochiral substrate. acs.org
The Ruthenium(II) Complex: In the precatalyst RuCl2[(S)-xylbinap][(S)-daipen], the ruthenium(II) ion is in an octahedral coordination environment. nih.govrsc.org The (S)-XylBINAP ligand chelates to the metal in a bidentate fashion, as does the (S)-DAIPEN ligand. The two chloride ligands occupy the remaining coordination sites. sigmaaldrich.com Upon activation with a base, this precatalyst is converted into the active catalytic species. epfl.chnih.gov The precise arrangement of the chiral diphosphine and diamine ligands around the ruthenium center is what ultimately dictates the high degree of enantioselectivity observed in the hydrogenation reactions catalyzed by this complex. epfl.ch
Data Table: Applications of RuCl2[(S)-xylbinap][(S)-daipen]
| Application Area | Description | Key Advantages |
|---|---|---|
| Asymmetric Hydrogenation | Catalyzes the enantioselective reduction of ketones to chiral alcohols. chemimpex.com | High enantioselectivity (often >95% ee), broad substrate scope including aryl, alkenyl, and cyclopropyl ketones. acs.org |
| Pharmaceutical Synthesis | Used in the synthesis of chiral intermediates for drug development. chemimpex.comchemimpex.com | Enables the production of single-enantiomer drugs, potentially leading to improved efficacy and reduced side effects. chemimpex.com |
| Fine Chemical Production | Employed in the manufacture of high-value chiral chemicals. chemimpex.com | Efficient and selective, contributing to more sustainable and cost-effective synthetic processes. chemimpex.com |
Structure
2D Structure
Properties
Molecular Formula |
C71H74Cl2N2O2P2Ru |
|---|---|
Molecular Weight |
1221.3 g/mol |
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.0.../s1 |
InChI Key |
UTQCNMRDWASSEC-OGLOXHGMSA-L |
SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Origin of Product |
United States |
Synthetic Routes and Spectroscopic Characterization of Rucl2 S Xylbinap S Daipen and Analogues
Preparative Methods for RuCl₂[(S)-xylbinap][(S)-daipen] and Related Precatalysts
The synthesis of ruthenium-diphosphine-diamine precatalysts can be achieved through two primary strategies: generation of the active catalyst in situ from its components or the synthesis and isolation of a stable, pre-formed complex.
In situ catalyst preparation involves mixing a suitable ruthenium precursor with the desired diphosphine and diamine ligands directly in the reaction vessel prior to the introduction of the substrate. This method offers flexibility and avoids the need to isolate and purify the often air-sensitive catalyst complex.
A common precursor for these types of catalysts is [RuCl₂(p-cymene)]₂, which can be readily cleaved by the coordinating ligands. The general in situ protocol involves:
Charging a reaction vessel under an inert atmosphere with the chiral diphosphine ligand, such as (S)-xylbinap.
Adding the chiral diamine ligand, for example, (S)-daipen.
Introducing a ruthenium source, such as [RuCl₂(p-cymene)]₂ or RuCl₂(PPh₃)₃. nih.gov
Stirring the mixture in an appropriate solvent, allowing the ligands to displace the less strongly bound ligands (e.g., p-cymene (B1678584) or triphenylphosphine) and coordinate to the ruthenium center to form the active catalytic species.
This approach is particularly advantageous in high-throughput screening of different ligand combinations to optimize a specific catalytic reaction.
For consistency and reproducibility, the use of a well-defined, pre-formed precatalyst like RuCl₂[(S)-xylbinap][(S)-daipen] is often preferred. chemimpex.com The synthesis of these complexes typically involves the reaction of a stable ruthenium-diphosphine complex with the diamine ligand.
A representative synthesis for related complexes starts with a precursor like [RuCl₂(dppb)₂(μ-dppb)] (where dppb is 1,4-bis(diphenylphosphino)butane), which is then reacted with a diamine. researchgate.net The reaction mixture is stirred in a chlorinated solvent such as dichloromethane, during which a color change often indicates the formation of the desired product. researchgate.net The complex can then be precipitated by adding a non-polar solvent like n-hexane and purified by washing to remove any unreacted free ligands. researchgate.net
The resulting RuCl₂(diphosphine)(diamine) complexes can exist as either trans or cis isomers with respect to the chloride ligands. Often, the kinetically favored product is the trans isomer, which can subsequently isomerize to the thermodynamically more stable cis isomer in solution. researchgate.netnih.gov This isomerization process can be monitored by ³¹P{¹H} NMR spectroscopy. The stability and ease of use of the pre-formed RuCl₂[(S)-xylbinap][(S)-daipen] complex make it a valuable tool for streamlining experimental procedures in complex syntheses. chemimpex.com
Spectroscopic and Structural Analysis of Ruthenium-Diphosphine-Diamine Complexes
Comprehensive characterization of these complexes is crucial to confirm their structure and purity. This is achieved through a combination of spectroscopic methods and, where possible, single-crystal X-ray diffraction. nih.gov
NMR spectroscopy is an indispensable tool for characterizing ruthenium-diphosphine-diamine complexes in solution. nih.gov
³¹P{¹H} NMR: This is the most informative technique for studying the coordination of the phosphine (B1218219) ligand. The phosphorus atoms of the free diphosphine ligand exhibit a specific chemical shift. Upon coordination to the ruthenium center, this signal shifts significantly downfield. Furthermore, the trans and cis isomers of the complex give rise to distinct signals in the ³¹P{¹H} NMR spectrum, allowing for the identification and quantification of each isomer in a mixture. researchgate.netnih.gov For example, the isomerization from a trans to a cis complex can be followed by observing the disappearance of the signal for the trans isomer and the appearance of the signal for the cis isomer over time. researchgate.net
¹H and ¹³C NMR: These spectra are used to confirm the presence and coordination of both the diphosphine and diamine ligands. The signals corresponding to the protons and carbons of the ligands show characteristic shifts and coupling patterns upon complexation. For instance, the protons near the coordinating nitrogen and phosphorus atoms experience a change in their chemical environment, which is reflected in the ¹H NMR spectrum. nih.govresearchgate.net
Table 1: Representative NMR Data for Characterization of Ru-Diphosphine-Diamine Complexes
| Nucleus | Technique | Typical Observations | Reference |
|---|---|---|---|
| ³¹P | ³¹P{¹H} NMR | Downfield shift upon coordination. Distinct signals for trans and cis isomers. | researchgate.netnih.gov |
| ¹H | ¹H NMR | Shifts in aromatic and aliphatic regions confirm ligand coordination. | nih.govresearchgate.net |
These complexes typically exhibit a distorted octahedral geometry around the central ruthenium atom. nih.gov The bidentate diphosphine and diamine ligands form chelate rings, which constrain the geometry and lead to N-Ru-N and P-Ru-P angles that deviate from the ideal 90° or 180°. nih.govmdpi.com The chloride ligands can be arranged in either a cis or trans configuration, a feature that profoundly influences the catalyst's behavior and which can be unambiguously determined by X-ray crystallography. researchgate.netnih.gov
Table 2: Typical Crystallographic Data for a Related cis-[RuCl₂(dppb)(diamine)] Complex
| Parameter | Description | Typical Value (Å or °) | Reference |
|---|---|---|---|
| Ru-P | Bond length between Ruthenium and Phosphorus | ~2.25 - 2.30 Å | researchgate.net |
| Ru-N | Bond length between Ruthenium and Nitrogen | ~2.15 - 2.25 Å | researchgate.net |
| Ru-Cl | Bond length between Ruthenium and Chlorine | ~2.40 - 2.45 Å | researchgate.net |
| P-Ru-P | Angle within the diphosphine chelate ring | ~85 - 90° | researchgate.net |
| N-Ru-N | Angle within the diamine chelate ring | ~75 - 80° | researchgate.net |
This structural information is vital for understanding the steric and electronic properties of the catalyst, which in turn dictate its activity and selectivity in asymmetric transformations.
Table 3: Compound Names and Abbreviations
| Full Compound Name | Abbreviation/Synonym | Role |
|---|---|---|
| Dichloro[(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl][(S)-(+)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | RuCl₂[(S)-xylbinap][(S)-daipen]; RuCl₂[(S)-(DM-BINAP)][(S)-DAIPEN] | Precatalyst |
| (S)-(-)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl | (S)-xylbinap; (S)-DM-BINAP | Chiral Diphosphine Ligand |
| (S)-(+)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | (S)-daipen | Chiral Diamine Ligand |
| 1,4-Bis(diphenylphosphino)butane | dppb | Diphosphine Ligand |
| Dichloro(p-cymene)ruthenium(II) dimer | [RuCl₂(p-cymene)]₂ | Ruthenium Precursor |
Comprehensive Applications of Rucl2 S Xylbinap S Daipen in Asymmetric Hydrogenation
Asymmetric Hydrogenation of Prochiral Ketones
The catalyst demonstrates remarkable efficacy in the asymmetric hydrogenation of prochiral ketones, a fundamental process for producing chiral alcohols. chemimpex.comsigmaaldrich.comtcichemicals.com This reaction is crucial for synthesizing complex molecules with specific stereochemistry, such as those found in pharmaceuticals and natural products. chemimpex.comchemimpex.com The catalyst's performance is noted for its high enantioselectivity across a broad range of ketone substrates. acs.org
The asymmetric hydrogenation of aromatic ketones using RuCl2[(S)-xylbinap][(S)-daipen] and its related complexes has been extensively studied, demonstrating high efficiency and enantioselectivity. acs.orgnih.gov For instance, the hydrogenation of acetophenone (B1666503) derivatives and other aromatic ketones consistently yields the corresponding chiral alcohols with excellent enantiomeric excess (ee). nih.gov The versatility of this catalytic system allows for the reduction of a wide array of aromatic ketones, highlighting its broad applicability in organic synthesis. acs.org The reaction conditions, including the choice of solvent and base, can be optimized to achieve high conversions and enantioselectivities. nih.gov
Table 1: Asymmetric Hydrogenation of Aromatic Ketones
| Ketone Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|
| Acetophenone | 99% | acs.org |
This table showcases the high enantioselectivity achieved with the catalyst for different aromatic ketones.
The utility of RuCl2[(S)-xylbinap][(S)-daipen] extends to the asymmetric hydrogenation of heteroaromatic ketones, which are important precursors for many biologically active compounds. nih.gov The catalyst has proven to be effective for a variety of heteroaromatic substrates, affording the corresponding chiral alcohols with high enantioselectivity. sigmaaldrich.comnih.gov This demonstrates the catalyst's ability to handle the electronic and steric diversity of heteroaromatic rings while maintaining excellent stereocontrol. The development of such catalytic systems is significant for the synthesis of enantiopure heteroaromatic alcohols, which are key intermediates in the pharmaceutical industry. nih.gov
The catalyst system has shown exceptional performance in the asymmetric hydrogenation of unsymmetrical and sterically demanding ketones. acs.org Research has demonstrated the catalyst's ability to achieve high enantioselectivity even with challenging substrates, such as those with bulky substituents adjacent to the carbonyl group. acs.orgnih.gov For example, the reduction of pinacolone (B1678379) is achieved with high enantiomeric excess. nih.gov This capability is crucial for the synthesis of complex chiral molecules where steric hindrance can often impede selective transformations.
The RuCl2(xylbinap)(1,2-diamine) catalyst system, including RuCl2[(S)-xylbinap][(S)-daipen], exhibits a wide scope in the asymmetric hydrogenation of various ketones, including alkyl aryl, alkenyl, and cyclopropyl (B3062369) ketones. acs.org This versatility makes it a valuable tool for synthetic chemists. The hydrogenation of these substrates proceeds with high enantioselectivity, providing access to a diverse range of chiral alcohols that are important building blocks in organic synthesis. acs.org
Table 2: Asymmetric Hydrogenation of Various Ketones
| Ketone Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Alkyl Aryl Ketone | Acetophenone | 99% | acs.org |
| Alkenyl Ketone | (E)-3-Penten-2-one | High |
This interactive table illustrates the broad substrate scope and high efficiency of the catalyst.
The application of ruthenium catalysts extends to the asymmetric hydrogenation of α-substituted ketones, often involving a dynamic kinetic resolution (DKR) process. nih.gov This is particularly relevant for the synthesis of molecules with multiple stereocenters. While specific data for RuCl2[(S)-xylbinap][(S)-daipen] in this context is limited in the provided search results, related ruthenium complexes have been successfully employed in the DKR of α-alkyl-β-ketoesters and α-alkyl-β-ketoaldehydes, yielding products with excellent diastereoselectivity and enantioselectivity. nih.gov This suggests the potential of the title compound in similar transformations.
The asymmetric hydrogenation of nitrogen-containing ketones, such as β-amino ketones and α-N-heteroaryl ketones, is effectively catalyzed by chiral RuCl2(diphosphine)(1,2-diamine) complexes like RuCl2[(S)-xylbinap][(S)-daipen]. sigmaaldrich.comacs.org This method provides a practical route to chiral amino alcohols, which are important pharmaceutical intermediates. acs.org For instance, the hydrogenation of α-dimethylaminoacetone using trans-RuCl2[(R)-xylbinap][(R)-daipen] produced the corresponding amino alcohol in 92% ee. acs.org Similarly, β-amino ketones can be hydrogenated with high enantioselectivity, enabling the practical synthesis of compounds like the antidepressant (R)-fluoxetine. acs.org
Mechanistic Insights into the Catalytic Cycle of Rucl2 S Xylbinap S Daipen
Proposed Catalytic Cycles for Asymmetric Hydrogenation
The catalytic cycle of RuCl2[(S)-xylbinap][(S)-daipen] and related Noyori-type catalysts is generally understood to proceed through a series of well-defined steps. The process begins with the activation of the precatalyst, which is typically achieved by treating the dichloro complex with a base in the presence of hydrogen gas. This generates the active dihydride species, RuH2[(S)-xylbinap][(S)-daipen].
The widely accepted catalytic cycle for asymmetric hydrogenation of a ketone using this catalyst involves the following key transformations:
Formation of the Ruthenium Monohydride Amine Complex: The active dihydride catalyst reacts with the ketone substrate, leading to the formation of a ruthenium monohydride amine complex and the release of one molecule of hydrogen.
Hydrogen Transfer to the Substrate: In the key stereodetermining step, the coordinated ketone undergoes hydrogenation via a six-membered pericyclic transition state. This involves the transfer of a hydride from the ruthenium center and a proton from the amine ligand of the daipen to the carbonyl group of the ketone.
Product Release and Catalyst Regeneration: The resulting alcohol product is released from the coordination sphere of the ruthenium, and the 16-electron ruthenium amide complex is regenerated.
Regeneration of the Dihydride Catalyst: The ruthenium amide complex then reacts with molecular hydrogen to regenerate the active dihydride catalyst, closing the catalytic loop and allowing for the next catalytic cycle to begin.
The Metal-Ligand Cooperative Transition State Model
A defining feature of the catalytic mechanism of RuCl2[(S)-xylbinap][(S)-daipen] is the concept of metal-ligand cooperativity. This model posits that both the ruthenium metal center and the diamine ligand are actively involved in the bond-breaking and bond-forming processes of the hydrogenation reaction.
Role of Ruthenium-Hydride and N-H Units in Hydrogen Transfer
The transfer of hydrogen to the substrate is not a simple addition of two hydrogen atoms. Instead, it occurs in a concerted fashion where the ruthenium-hydride (Ru-H) and the amine proton (N-H) of the daipen ligand are transferred simultaneously. The Ru-H provides a hydride to the electrophilic carbonyl carbon, while the N-H group delivers a proton to the nucleophilic carbonyl oxygen. This bifunctional catalysis is crucial for the high efficiency and stereoselectivity of the reaction. The chirality of the xylbinap and daipen ligands creates a chiral environment that directs the hydrogen transfer to one face of the prochiral ketone, leading to the formation of a specific enantiomer of the alcohol product.
Outer-Sphere vs. Inner-Sphere Coordination Mechanisms
The hydrogenation reaction catalyzed by RuCl2[(S)-xylbinap][(S)-daipen] is generally considered to proceed via an outer-sphere mechanism . In this model, the ketone substrate does not directly coordinate to the ruthenium metal center by displacing a ligand in the inner coordination sphere. Instead, the substrate interacts with the catalyst in the outer coordination sphere, primarily through hydrogen bonding with the N-H group of the diamine ligand. This interaction positions the ketone for the subsequent concerted hydrogen transfer from the Ru-H and N-H groups. This is in contrast to an inner-sphere mechanism, where the substrate would first coordinate directly to the metal, followed by migratory insertion of the hydride. The outer-sphere pathway is believed to be lower in energy and is consistent with the observed high turnover frequencies of these catalysts.
Computational Chemistry Approaches: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of the catalytic cycle of RuCl2[(S)-xylbinap][(S)-daipen] and related systems. These computational studies provide valuable insights into the geometries of reactants, transition states, and intermediates, as well as the energetics of the various steps in the catalytic cycle.
DFT calculations have been instrumental in:
Confirming the outer-sphere mechanism: Computational models have shown that the transition state for the outer-sphere hydrogen transfer is significantly lower in energy than that for a potential inner-sphere pathway.
Elucidating the nature of the transition state: DFT studies have provided detailed pictures of the six-membered pericyclic transition state, confirming the concerted but asynchronous nature of the Ru-H and N-H bond cleavage and the C-H and O-H bond formation.
Explaining the origin of enantioselectivity: By modeling the transition states leading to the (R) and (S) products, DFT calculations can predict which enantiomer will be favored and provide a rationale for the observed stereoselectivity based on steric and electronic interactions within the chiral pocket of the catalyst.
Investigating the role of the ligands: Computational studies have helped to understand how the electronic and steric properties of the xylbinap and daipen ligands influence the catalytic activity and selectivity.
Identification and Characterization of Catalytically Active Species and Intermediates
The direct observation and characterization of the catalytically active species and intermediates in the hydrogenation cycle of RuCl2[(S)-xylbinap][(S)-daipen] are challenging due to their transient nature and low concentrations under catalytic conditions. However, a combination of spectroscopic techniques and kinetic studies has provided crucial evidence for the proposed mechanism.
Key species that have been identified or inferred include:
The Precatalyst (RuCl2[(S)-xylbinap][(S)-daipen]): This is the stable, isolable starting material.
The Active Dihydride Catalyst (RuH2[(S)-xylbinap][(S)-daipen]): Formed in situ, its presence has been supported by NMR spectroscopy and its reactivity with substrates.
The Ruthenium Amide Complex (RuH[(S)-xylbinap][(S,S)-N-amido-daipen]): This 16-electron species is a key intermediate formed after the hydrogen transfer step. Its existence is inferred from kinetic data and its rapid reaction with H2.
The table below summarizes the key species involved in the catalytic cycle.
| Species | Formula | Role in Catalytic Cycle | Characterization/Evidence |
| Precatalyst | RuCl2[(S)-xylbinap][(S)-daipen] | Starting material | Isolated and characterized by standard methods |
| Active Catalyst | RuH2[(S)-xylbinap][(S)-daipen] | Hydrogenates the substrate | In situ NMR spectroscopy, kinetic studies |
| Intermediate | RuH[(S)-xylbinap][(S,S)-N-amido-daipen] | Formed after product release | Inferred from kinetic data and DFT calculations |
Ligand Modification and Structure Enantioselectivity Relationships in Rucl2 S Xylbinap S Daipen Systems
Steric and Electronic Effects of Diphosphine Ligands (XylBINAP vs. BINAP, TolBINAP, P-Phos)
The diphosphine ligand plays a crucial role in defining the chiral environment around the ruthenium center, directly influencing the enantioselectivity of the hydrogenation reaction. The widely used BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and its derivatives, such as TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) and XylBINAP (2,2'-bis(di-3,5-xylylphosphino)-1,1'-binaphthyl), offer a tunable platform to probe the impact of steric and electronic properties.
Steric Effects: The steric bulk of the substituents on the phosphorus atoms of the diphosphine ligand significantly impacts the catalytic activity and enantioselectivity. The introduction of bulkier groups generally leads to a more rigid and well-defined chiral pocket, which can enhance facial discrimination of the prochiral ketone substrate. For instance, the xyllyl groups in XylBINAP are sterically more demanding than the phenyl groups in BINAP or the tolyl groups in TolBINAP. This increased steric hindrance can lead to higher enantioselectivities in the hydrogenation of certain substrates. mdpi.com However, excessive steric bulk can also hinder substrate approach and reduce the reaction rate.
Electronic Effects: The electronic properties of the diphosphine ligand, modulated by the substituents on the aryl groups attached to the phosphorus atoms, also play a critical role. Electron-donating groups, such as the methyl groups in TolBINAP and XylBINAP, increase the electron density on the phosphorus atoms. This, in turn, enhances the electron-donating ability of the phosphine (B1218219) ligand to the ruthenium center. This increased electron density on the metal can influence the catalytic cycle, including the rates of substrate coordination and product release. Computational studies have suggested that a higher electron density on the phosphorus atoms can correlate with higher enantioselectivity, although this is not a universally applicable rule and is often intertwined with steric effects.
The P-Phos ligand (2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine) represents a different class of atropisomeric biaryl diphosphine ligands. Its electronic properties are influenced by the methoxy (B1213986) groups and the pyridine (B92270) backbone, which can also coordinate to the metal center, potentially leading to different catalytic behavior compared to the BINAP-type ligands.
To illustrate the impact of these ligands, consider the asymmetric hydrogenation of acetophenone (B1666503), a benchmark reaction for evaluating catalyst performance. The enantiomeric excess (ee) of the resulting 1-phenylethanol (B42297) is a direct measure of the catalyst's stereocontrol.
Table 1: Comparison of Diphosphine Ligands in the Asymmetric Hydrogenation of Acetophenone Reaction conditions were not held constant across all reported data and are provided for context. The data aims to illustrate general trends.
| Diphosphine Ligand | Diamine Ligand | Substrate | Conversion (%) | ee (%) | Reference |
| (S)-XylBINAP | (S,S)-DPEN | Acetophenone | >99 | 99 (R) | acs.org |
| (S)-BINAP | (S,S)-DPEN | Acetophenone | 100 | 80 (R) | nih.gov |
| (S)-TolBINAP | (S,S)-DPEN | Acetophenone | 100 | 82 (R) | nih.gov |
| (R)-P-Phos | (R,R)-DPEN | Acetophenone | 100 | 97 (R) | mdpi.com |
Chiral Diamine Ligand Influence (DAIPEN vs. DPEN, DMAPEN)
The chiral diamine ligand works in concert with the diphosphine to create the asymmetric environment of the catalyst. The nature of the diamine, including its backbone and the substituents on the nitrogen atoms, profoundly affects the catalyst's performance.
DAIPEN (1,1-dianisyl-2-isopropyl-1,2-ethylenediamine) , with its bulky anisyl and isopropyl groups, is a highly effective diamine ligand. The steric bulk of these groups contributes significantly to the formation of a rigid and well-defined chiral pocket around the metal center. This rigidity is crucial for effective enantioface discrimination of the ketone substrate.
DPEN (1,2-diphenylethylenediamine) is another widely used chiral diamine. The two phenyl groups on the ethylenediamine (B42938) backbone provide a C2-symmetric chiral environment. The enantioselectivity achieved with DPEN-containing catalysts is often high, but can be substrate-dependent.
The combination of a specific diphosphine with a particular diamine can lead to a "matched" or "mismatched" pair, where the chirality of the two ligands either reinforces or opposes each other's stereochemical preference, leading to significant differences in enantioselectivity.
Table 2: Influence of Chiral Diamine Ligands in the Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone Reaction conditions were not held constant across all reported data and are provided for context. The data aims to illustrate general trends.
| Diphosphine Ligand | Diamine Ligand | Substrate | Conversion (%) | ee (%) | Reference |
| (S)-XylBINAP | (S)-DAIPEN | Acetophenone | >99 | >99 (R) | |
| (S)-XylBINAP | (S,S)-DPEN | Acetophenone | >99 | 99 (R) | acs.org |
| (S)-TolBINAP | (R)-DMAPEN | Acetophenone | >99 | 97 (R) | nih.gov |
Enantioface Discrimination and Chiral Induction Mechanisms
The mechanism of chiral induction in these RuCl2(diphosphine)(diamine) systems is believed to involve a metal-ligand bifunctional catalysis pathway. In this mechanism, the active catalyst is a ruthenium hydride species, and both the metal center and the amine ligand participate in the hydrogen transfer to the ketone.
The enantioface discrimination, the preferential binding and reaction of one of the two faces (Re or Si) of the prochiral ketone, is determined by the specific steric and electronic interactions within the chiral pocket of the catalyst. The C2-symmetry of the diphosphine and diamine ligands creates a well-defined chiral environment that dictates the orientation of the substrate upon coordination.
The prevailing model suggests that the ketone substrate coordinates to the ruthenium center, and then a concerted transfer of a hydride from the ruthenium and a proton from the amine ligand to the carbonyl group occurs. The stereochemical outcome is determined by the less sterically hindered transition state. The bulky substituents on both the diphosphine and diamine ligands create a "chiral pocket" that favors the approach of the ketone from one specific direction, leading to the observed high enantioselectivity. nih.govnih.gov
Rational Design Principles for Enhanced Catalytic Performance
The insights gained from studying the structure-enantioselectivity relationships provide a foundation for the rational design of new and improved catalysts. The key principles for enhancing catalytic performance in these systems include:
Tuning Steric Bulk: The steric hindrance of both the diphosphine and diamine ligands is a critical parameter. Increasing the steric bulk can lead to higher enantioselectivity by creating a more defined and restrictive chiral pocket. However, a balance must be struck to avoid overly encumbering the catalytic center, which could lead to reduced activity.
Modulating Electronic Properties: The electronic nature of the ligands can be fine-tuned to optimize the catalytic cycle. Electron-donating groups on the diphosphine can enhance the reactivity of the ruthenium center. The electronic properties of the diamine can also influence the acidity of the N-H protons, which is relevant to the proton transfer step in the bifunctional mechanism.
Ligand Matching: The combination of the diphosphine and diamine ligands is not merely additive. A "matched" pair of ligands, where their chiralities cooperate to create a highly effective stereochemical environment, is crucial for achieving optimal enantioselectivity. This often requires empirical screening of different ligand combinations.
Substrate-Catalyst Matching: The ideal catalyst is often substrate-specific. The rational design of a catalyst for a particular ketone requires consideration of the steric and electronic properties of the substrate and how it will interact with the chiral pocket of the catalyst.
By systematically modifying the ligand structures and evaluating their impact on catalytic performance, researchers can develop a deeper understanding of the factors that govern enantioselectivity. This knowledge, in turn, facilitates the rational design of highly effective catalysts like RuCl2[(S)-xylbinap][(S)-daipen] for a wide range of asymmetric hydrogenation reactions.
Advanced Catalytic Methodologies and Future Research Directions
Catalyst Recycling and Immobilization Strategies for Ruthenium-Diamine Complexes
A significant drawback of homogeneous catalysts, despite their high activity and selectivity, is the difficulty in separating them from the reaction mixture. This complicates product purification and prevents the reuse of the often expensive and potentially toxic catalyst. To address this, extensive research has focused on the immobilization of ruthenium-diamine complexes on various solid supports, combining the advantages of homogeneous catalysis with the ease of handling of heterogeneous catalysts. lew.ro
One common strategy is the covalent anchoring of the catalyst or its ligands to an insoluble support. Mesoporous silica (B1680970) materials, such as MCM-41, have been used to immobilize ruthenium complexes. lew.roresearchgate.net These supports provide a high surface area and can be functionalized to chemically tether the catalyst, preventing it from leaching into the product stream. lew.ro Similarly, polymers and dendrimers have been employed as scaffolds for catalyst immobilization, offering a route to recyclable catalytic systems. researchgate.net Another approach involves the use of chiral phosphine-functionalized polyether ionic liquids, which act as both the ligand and a recyclable carrier phase. nih.gov
Magnetically recoverable catalysts represent a particularly innovative approach. rsc.org By anchoring the ruthenium complex to magnetic nanoparticles (MNPs), the catalyst can be easily and efficiently removed from the reaction vessel using an external magnet. rsc.org This method has been shown to allow for multiple catalyst recycling cycles with minimal loss of activity and enantioselectivity. bluequarkresearch.com
Furthermore, techniques such as continuous nanofiltration have been demonstrated for the recycling of ruthenium diphosphine/diamine catalysts in flow systems, achieving high turnover numbers and keeping metal contamination in the product stream to very low levels. While these strategies offer significant promise, challenges such as catalyst deactivation or decomposition over repeated cycles remain an active area of research. bath.ac.uk
Table 1: Comparison of Immobilization Strategies for Ruthenium-Diamine Catalysts
| Strategy | Support Material | Advantages | Challenges |
| Covalent Anchoring | Mesoporous Silica (MCM-41), Polymers, Dendrimers | Reduced catalyst leaching, potential for continuous flow processes. lew.roresearchgate.net | Potential decrease in catalytic activity, complex synthesis of supported catalyst. |
| Ionic Liquid Tagging | Chiral Phosphine-functionalized Polyether Ionic Liquids | Dual function as ligand and carrier, efficient recovery. nih.gov | Requires specific solvent systems for separation. |
| Magnetic Separation | Magnetic Nanoparticles (e.g., Fe3O4) | Simple and rapid separation, high recovery rate. rsc.org | Potential for nanoparticle aggregation, long-term stability. |
| Nanofiltration | Membrane-based flow system | Enables continuous processing, low metal contamination in product. | Membrane compatibility and stability, potential for catalyst degradation under flow conditions. |
Development of Novel Ruthenium-Based Precatalysts (e.g., RUCY™-type)
Development efforts also explore entirely new ligand classes to be paired with ruthenium. For instance, air- and moisture-stable Ru(II)-NHC-diamine complexes (where NHC is an N-heterocyclic carbene) have been synthesized and characterized. nih.gov These complexes act as versatile precatalysts for the asymmetric hydrogenation of various substrates. nih.gov Another area of innovation is the use of tetradentate bipyridine ligands, which have been shown to form exceptionally efficient and air-stable ruthenium catalysts for the hydrogenation of esters and lactones at very low catalyst loadings. rsc.org
A significant recent development is the creation of a highly reactive, yet air- and moisture-stable, ruthenium precatalyst, (tBuCN)5Ru(H2O)2, which features an easily exchangeable water ligand. nih.gov This type of versatile precatalyst can drive a wide array of transformations beyond hydrogenation and simplifies reaction screening and optimization, demonstrating the ongoing push towards more robust and universally applicable catalytic systems. nih.gov
Extension to Other Asymmetric Transformations Beyond Ketone Hydrogenation
While the asymmetric hydrogenation of ketones is a hallmark application for RuCl2[(S)-xylbinap][(S)-daipen] and related complexes, their catalytic utility extends to a much broader range of asymmetric transformations. The fundamental metal-ligand bifunctional mechanism, involving the transfer of a hydride from the metal and a proton from the diamine ligand, is applicable to the reduction of other unsaturated functionalities. wikipedia.org
A significant extension has been the asymmetric transfer hydrogenation of imines to produce chiral amines, which are valuable building blocks in pharmaceuticals. rsc.orgrsc.org This has been successfully applied to various cyclic imines and iminiums, often with high enantioselectivity. rsc.org The methodology has also been adapted for the reduction of α,β-acetylenic ketones to chiral propargylic alcohols and the hydrogenation of α,β-unsaturated γ-lactams.
The scope of substrates amenable to hydrogenation by ruthenium-diamine type catalysts is continually expanding. Research has demonstrated successful asymmetric hydrogenation of challenging substrates such as:
Heteroaromatic compounds : Including quinolines, furans, and thiophenes, yielding saturated heterocyclic structures with high stereoselectivity. wikipedia.org
Alkenes : Ruthenium-catalyzed enantioselective hydrogenation of specific classes of alkenes, such as 2-pyridyl-substituted alkenes, has been achieved with high efficiency. nih.gov
Imines and Iminiums : Water-soluble ruthenium catalysts have been developed for the asymmetric transfer hydrogenation of imines in aqueous media. rsc.orgrsc.org
Beyond hydrogenation, immobilized ruthenium complexes have shown activity in other important organic reactions, including olefin metathesis, oxidation reactions, and azide-alkyne cycloadditions, further highlighting the versatility of ruthenium catalysis. rsc.orgsigmaaldrich.com
Table 2: Scope of Asymmetric Transformations with Ruthenium-Diamine Type Catalysts
| Transformation | Substrate Class | Product Class | Significance |
| Asymmetric Hydrogenation | Alkenyl, Cyclopropyl (B3062369), Aryl Ketones | Chiral Alcohols | Core application, access to valuable chiral synthons. |
| Asymmetric Hydrogenation | α,β-Unsaturated γ-Lactams | Chiral β-Substituted γ-Lactams | Synthesis of key pharmaceutical intermediates. |
| Asymmetric Hydrogenation | Heteroaromatics (e.g., Quinolines, Thiophenes) | Chiral Saturated Heterocycles | Access to complex chiral scaffolds. wikipedia.org |
| Asymmetric Transfer Hydrogenation | Imines and Iminiums | Chiral Amines | Production of enantiopure amines for drug synthesis. rsc.orgrsc.org |
| Dynamic Kinetic Resolution | Racemic α-substituted β-keto esters | Chiral anti-β-hydroxy-α-amino esters | Efficient synthesis of key intermediates for products like ceramides. researchgate.net |
Sustainable and Green Chemistry Aspects of RuCl2[(S)-xylbinap][(S)-daipen] Catalysis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are central to modern catalysis research. numberanalytics.com Catalysis involving RuCl2[(S)-xylbinap][(S)-daipen] and related complexes aligns with several of these principles, making it an attractive technology for sustainable manufacturing. researchgate.netgrowkudos.com
High Efficiency and Atom Economy: One of the core tenets of green chemistry is maximizing reaction efficiency. Ruthenium-diamine catalysts are known for their high turnover numbers (TON) and turnover frequencies (TOF), meaning a very small amount of catalyst can produce a large quantity of product. researchgate.net This reduces waste and the need for large amounts of the precious metal. Hydrogenation reactions themselves are highly atom-economical, as they involve the addition of molecular hydrogen with, ideally, no byproducts.
Use of Greener Solvents: There is a significant research effort to adapt ruthenium-catalyzed hydrogenations to more environmentally benign solvents. While many reactions are run in alcohols like isopropanol (B130326) or methanol, studies have demonstrated the feasibility of using water as a reaction medium. rsc.orgnih.gov Developing water-soluble ligands and catalyst systems allows for the replacement of volatile organic compounds (VOCs), reducing both environmental impact and process hazards. rsc.orgnih.gov Furthermore, solvent-free conditions for certain ruthenium-catalyzed hydrogenations have been explored, representing an ideal green chemistry scenario. rsc.org
Energy Efficiency: Many catalytic hydrogenations using these ruthenium complexes can be performed under relatively mild conditions of temperature and pressure, which contributes to lower energy consumption compared to older, more demanding synthetic methods. rsc.org The development of more active catalysts that operate efficiently at room temperature is an ongoing goal that further enhances the sustainability of these processes. rsc.org
Q & A
Q. What is the primary catalytic application of RuCl₂[(S)-xylbinap][(S)-daipen], and how does its stereochemistry influence reactivity?
RuCl₂[(S)-xylbinap][(S)-daipen] is a chiral ruthenium complex widely used in asymmetric hydrogenation of ketones to produce enantiomerically pure alcohols. The (S)-xylbinap ligand (a bisphosphine with 3,5-xylyl groups) and (S)-daipen (a diamine with 4-methoxyphenyl substituents) synergistically enforce a rigid chiral environment, enabling >99% enantiomeric excess (ee) in reactions such as acetophenone hydrogenation to (R)-1-phenylethanol under optimized conditions (8 atm H₂, 45 min reaction time) . The xylbinap ligand’s steric bulk and electron-donating groups enhance substrate binding and transition-state stabilization, critical for stereochemical control .
Q. How should researchers synthesize and characterize RuCl₂[(S)-xylbinap][(S)-daipen] to ensure reproducibility?
- Synthesis : React RuCl₃ with (S)-xylbinap and (S)-daipen in a degassed solvent (e.g., 2-propanol) under inert atmosphere. Purify via crystallization under reduced temperature .
- Characterization : Use NMR (¹H, ³¹P) to confirm ligand coordination and chiral integrity. Elemental analysis and X-ray crystallography validate stoichiometry and geometry. Include COA (Certificate of Analysis) for batch-specific purity data .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in enantioselectivity data across substrates?
Substrate electronic/steric variations can disrupt the catalyst’s chiral pocket. To troubleshoot:
- Kinetic profiling : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates causing ee drift.
- Ligand modification : Introduce electron-withdrawing groups on xylbinap to adjust π-backbonding for sterically hindered substrates .
- Additive screening : Test chiral additives (e.g., Brønsted acids) to stabilize specific transition states .
Q. How does the choice of base (e.g., t-C₄H₉OK) affect catalytic activity and enantioselectivity?
The base accelerates H₂ heterolysis to generate the active Ru-H species. In RuCl₂[(S)-xylbinap][(S)-daipen]-catalyzed reactions, t-C₄H₉OK (400 equiv relative to Ru) reduces reaction time from 7 hours to 45 minutes without compromising ee (99%). However, excess base may deprotonate substrates, requiring titration studies to optimize molar ratios .
Q. What methodologies validate the proposed mechanism for dynamic kinetic resolution (DKR) using this catalyst?
- Isotopic labeling : Use D₂ or deuterated substrates to trace H-transfer pathways via GC-MS or ²H NMR.
- Computational modeling : DFT studies on Ru-H intermediates and transition states (e.g., Noyori-type outer-sphere mechanisms) correlate with experimental ee values .
- Stereochemical probes : Test substrates with fixed stereocenters to distinguish between inner- and outer-sphere pathways .
Q. How can researchers design experiments to expand the substrate scope to α,β-unsaturated ketones?
- Substrate screening : Prioritize ketones with varying substituents (e.g., aryl, alkyl, heterocyclic).
- Condition optimization : Adjust H₂ pressure (1–50 atm) and temperature (0–50°C) to balance reactivity and selectivity.
- Competitive inhibition studies : Introduce sterically bulky additives to map steric limitations of the chiral pocket .
Data Analysis & Reporting Guidelines
Q. How should conflicting TON (turnover number) values be reconciled in publications?
TON discrepancies often arise from incomplete substrate conversion or catalyst deactivation. Report:
- Reaction monitoring : Use gas uptake measurements or quenching experiments to track real-time progress.
- Post-reaction analysis : Isolate and characterize spent catalysts via XPS or IR to identify decomposition pathways (e.g., ligand oxidation) .
Q. What statistical methods are recommended for analyzing enantioselectivity data?
- Chiral HPLC/GC : Use chiral stationary phases (e.g., Chiralpak AD-H) with triplicate injections to calculate ee (±1% error).
- Error propagation : Apply the Kagan equation for asymmetric amplification studies to distinguish catalytic vs. non-linear effects .
Tables for Key Reaction Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
